N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline
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Overview
Description
N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a brominated methoxyphenyl group and a morpholine-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of the Morpholine Substituent: The brominated intermediate is then reacted with morpholine under suitable conditions to form the morpholine-substituted aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the de-brominated methoxyphenyl derivative.
Substitution: The major products are the substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the morpholine ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
- 4-Bromo-4’,4’'-dimethoxytriphenylamine
- 4-(N,N-bis(4-methoxyphenyl)amino)-1-bromobenzene
Uniqueness
N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of both a brominated methoxyphenyl group and a morpholine-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21BrN2O2 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C18H21BrN2O2/c1-22-18-7-2-14(12-17(18)19)13-20-15-3-5-16(6-4-15)21-8-10-23-11-9-21/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
KMEYLMVZVCINOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br |
Origin of Product |
United States |
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